REACTION_CXSMILES
|
C(O[Si:5]([CH2:14][CH2:15][CH2:16][CH3:17])([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9])(=O)C.[C:18]([OH:23])(=[O:22])[C:19]([CH3:21])=[CH2:20]>>[C:18]([O:23][Si:5]([CH2:10][CH2:11][CH2:12][CH3:13])([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:6][CH2:7][CH2:8][CH3:9])(=[O:22])[C:19]([CH3:21])=[CH2:20]
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Name
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acetoxytri-n-butylsilane
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[Si](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
1.33 g
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Type
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reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
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Details
|
acetic acid is then distilled under reduced pressure (45° C./13 hPa)
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Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)O[Si](CCCC)(CCCC)CCCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |